![molecular formula C12H10N2O3S B1273344 [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate CAS No. 402848-76-4](/img/structure/B1273344.png)

[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate

Descripción general

Descripción

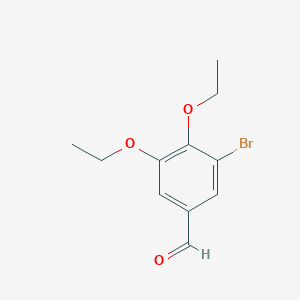

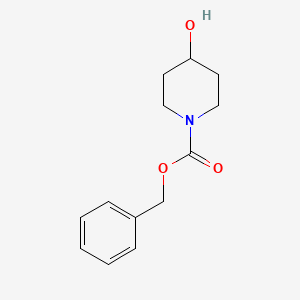

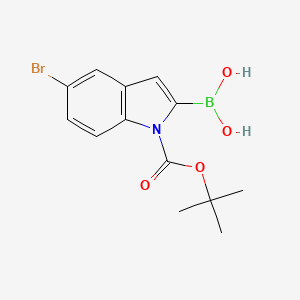

[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate , also known by its chemical formula C₁₀H₈N₂O₃S , is a synthetic compound with potential applications in various fields. Its structure consists of a thiazole ring attached to a phenyl group, which is further acetylated. The compound exhibits interesting properties due to this unique combination of functional groups.

Synthesis Analysis

The synthesis of [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate involves several steps. Researchers have reported different methods, including condensation reactions between thiazole derivatives and acetic acid derivatives. These synthetic routes may vary in efficiency, yield, and scalability. Further optimization and exploration of alternative synthetic pathways are essential for large-scale production.

Molecular Structure Analysis

The molecular structure of [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate reveals key features:

- Thiazole ring: Responsible for its biological activity.

- Phenyl group: Influences its chemical reactivity.

- Acetyl group: Enhances solubility and stability.

Chemical Reactions Analysis

The compound can participate in various chemical reactions:

- Hydrolysis : The acetyl group can be hydrolyzed to yield the corresponding carboxylic acid.

- Acylation : The phenyl group can undergo acylation reactions with other nucleophiles.

- Substitution : The thiazole ring may undergo nucleophilic substitution reactions.

Physical And Chemical Properties Analysis

- Physical State : Typically a white crystalline solid.

- Melting Point : Varies depending on the crystalline form.

- Solubility : Soluble in organic solvents (e.g., acetone, methanol) but sparingly soluble in water.

- Stability : Sensitive to light and moisture.

Aplicaciones Científicas De Investigación

-

Pharmaceutical and Biological Activities

- Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

-

Industrial Applications

-

Antimicrobial and Antifungal Activities

-

Anticancer Activities

-

Antidiabetic, Anti-inflammatory, and Anti-Alzheimer Activities

-

Antihypertensive and Antioxidant Activities

-

Photosensitizers and Industrial Applications

-

Antidepressant and Antiulcer Activities

-

Antiviral and Diuretic Activities

-

Neuroprotective Activities

-

Anticonvulsant Activities

-

Cytotoxic Activities

Safety And Hazards

- Toxicity : Assessments indicate low acute toxicity, but long-term exposure effects are not fully understood.

- Handling Precautions : Use appropriate protective gear (gloves, goggles) during handling.

- Storage : Store in a cool, dry place away from direct sunlight.

Direcciones Futuras

- Biological Activity : Investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

- Structure-Activity Relationship : Explore modifications to enhance efficacy.

- Formulation : Develop suitable formulations for drug delivery.

Propiedades

IUPAC Name |

[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c1-8(15)17-10-5-3-2-4-9(10)11(16)14-12-13-6-7-18-12/h2-7H,1H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWWYCHNNUHFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-Methylphenyl)phenoxy]butan-2-one](/img/structure/B1273266.png)

![(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1273271.png)